![molecular formula C12H18O3 B13800459 Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- CAS No. 96840-56-1](/img/structure/B13800459.png)
Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- is an organic compound with the molecular formula C12H18O3 It is a derivative of phenol, characterized by the presence of ethoxy and isopropoxymethyl groups attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- typically involves the alkylation of phenol derivatives. One common method is the reaction of 2-ethoxyphenol with isopropyl chloromethyl ether under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicine or as an industrial chemical.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-(ethoxymethyl)-2-methoxy-: Similar structure but with a methoxy group instead of an isopropoxymethyl group.
Phenol, 2-methoxy-4-(1-propenyl)-, acetate: Contains a propenyl group and an acetate ester instead of the isopropoxymethyl group.
Uniqueness
Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- is unique due to the presence of both ethoxy and isopropoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
96840-56-1 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-ethoxy-4-(propan-2-yloxymethyl)phenol |
InChI |
InChI=1S/C12H18O3/c1-4-14-12-7-10(5-6-11(12)13)8-15-9(2)3/h5-7,9,13H,4,8H2,1-3H3 |
Clé InChI |
YZRQXLRQRMJMCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)COC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



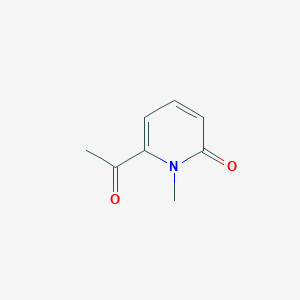
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
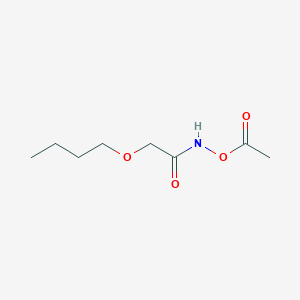
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)

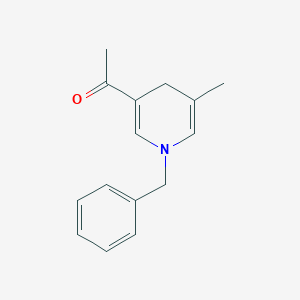
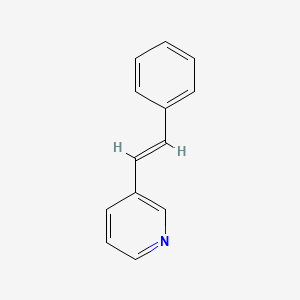
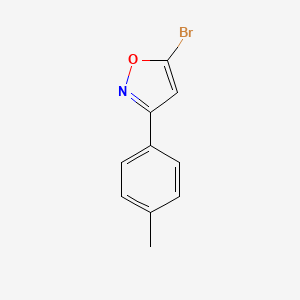
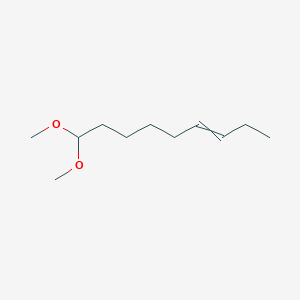
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
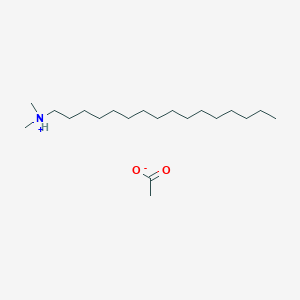
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)

